Mono-6-Iodo-6-deoxy-beta-Cyclodextrin

Description

Significance of Monofunctionalized Cyclodextrins as Molecular Scaffolds

Cyclodextrins are renowned for their unique structure: a truncated cone with a hydrophilic exterior and a lipophilic inner cavity. biosynth.comnih.gov This architecture allows them to encapsulate other "guest" molecules, altering their physical properties such as increasing water solubility or enhancing stability. nih.govnih.gov While native cyclodextrins are powerful hosts, their utility can be vastly expanded through chemical modification.

Monosubstitution, the process of functionalizing a single hydroxyl group on the cyclodextrin (B1172386) ring, is a cornerstone of advanced cyclodextrin chemistry. nih.gov This strategy provides a single, well-defined point of attachment, allowing chemists to covalently link the cyclodextrin host to other molecules or systems. nih.gov These monofunctionalized derivatives serve as molecular scaffolds or building blocks for constructing more complex supramolecular structures. By introducing a specific functional group at one position, researchers can create tailored cyclodextrin derivatives for applications ranging from targeted drug delivery and analytical chemistry to the development of novel functional materials. nih.govnih.gov

Distinct Role of Mono-6-Iodo-6-deoxy-beta-Cyclodextrin as a Key Intermediate for Derivatization

Among the various monofunctionalized cyclodextrins, this compound holds a special status as a key synthetic intermediate. The iodine atom at the C-6 position of one of the glucose units is an excellent leaving group, making the compound highly reactive towards nucleophilic substitution. This reactivity allows for the straightforward replacement of the iodo group with a wide variety of other functional groups.

The synthesis of this iodo-derivative itself is well-established. A common and efficient method involves the reaction of 6-O-p-toluenesulfonyl-β-cyclodextrin (Ts-β-CD) with an iodide salt, such as sodium iodide (NaI), in a suitable solvent like N,N-dimethylformamide (DMF). nih.govmdpi.com Yields for this conversion can be quite high, with some methods reporting up to 90%. mdpi.com An alternative pathway involves the diazotization of 6A-amino-6A-deoxy-β-cyclodextrin, which can also produce the desired monoiodo product. nih.govacs.org

Once synthesized, this compound becomes a versatile precursor. It is frequently used to prepare other important intermediates, such as mono(6-amino-6-deoxy)-β-cyclodextrin or mono(6-mercapto-6-deoxy)-β-cyclodextrin, by reacting it with nucleophiles like ammonia (B1221849) or thiol-containing compounds. beilstein-journals.orgresearchgate.net These subsequent derivatives open the door to further chemical modifications, including the attachment of peptides, polymers, or fluorescent tags. researchgate.net For instance, reacting the iodo-derivative with various alkylamines or polyamines can yield a range of alkylamino-linked cyclodextrin scaffolds. beilstein-journals.org

Overview of Research Directions and Academic Impact of this compound Studies

The academic and research impact of this compound is primarily measured by the utility of the derivatives it helps create. The ability to easily introduce new functionalities via this intermediate has spurred research in several key areas:

Drug Delivery and Pharmaceutical Sciences: The derivatives are used to create sophisticated drug carriers. By attaching targeting ligands or polymers, researchers can design systems that enhance the solubility and bioavailability of poorly soluble drugs, control their release, or deliver them to specific sites in the body. nih.gov

Analytical Chemistry: Functionalized cyclodextrins derived from the iodo-intermediate are employed as chiral selectors in separation techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis. Their chiral cavities can differentiate between enantiomers, enabling the separation and analysis of chiral compounds, which is critical in the pharmaceutical industry.

Nanotechnology and Material Science: The compound serves as a starting point for building novel functional materials. nih.gov For example, derivatives have been attached to nanoparticle surfaces to create selective sensors for detecting specific molecules. nih.gov Others have been polymerized to form materials with unique adsorption properties. atlantis-press.com

In essence, while this compound is rarely the final product, its role as a reliable and versatile synthetic intermediate makes it a fundamental tool that continues to facilitate innovation across multiple scientific disciplines.

Chemical and Physical Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Abbreviation | MoIBCD | cyclolab.hu |

| Molecular Formula | C₄₂H₆₉O₃₄I | cyclolab.hu |

| Formula Weight | 1244.9 g/mol | cyclolab.hu |

| Appearance | Slight to strong yellow powder | cyclolab.hu |

| Solubility (in DMSO) | > 50 g / 100 cm³ | cyclolab.hu |

| Solubility (in Water) | < 1 g / 100 cm³ | cyclolab.hu |

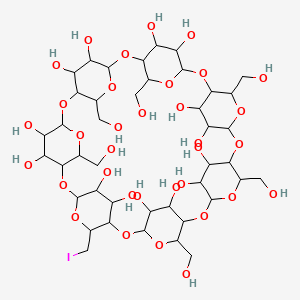

Structure

2D Structure

Properties

Molecular Formula |

C42H69IO34 |

|---|---|

Molecular Weight |

1244.9 g/mol |

IUPAC Name |

5,10,15,20,30,35-hexakis(hydroxymethyl)-25-(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |

InChI |

InChI=1S/C42H69IO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7H2 |

InChI Key |

OCIXNBOTZHQXRM-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CI)CO)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Mono 6 Iodo 6 Deoxy Beta Cyclodextrin

Regioselective C-6 Iodination Strategies

The regioselective introduction of iodine at the C-6 position of β-cyclodextrin is almost exclusively achieved through the displacement of a good leaving group. Direct iodination is not feasible due to a lack of selectivity among the 21 hydroxyl groups of the cyclodextrin (B1172386). Therefore, a precursor with a selectively activated C-6 position is required.

The most common strategy for synthesizing Mono-6-Iodo-6-deoxy-beta-Cyclodextrin involves using a mono-6-O-sulfonyl-β-cyclodextrin intermediate. nih.gov The sulfonate group, typically a p-toluenesulfonate (tosylate), is an excellent leaving group, facilitating its displacement by a nucleophile like iodide. beilstein-journals.orgacs.org This approach begins with the synthesis of the tosylated precursor, Mono-6-O-(p-toluenesulfonyl)-beta-Cyclodextrin (Ts-β-CD).

The synthesis of Ts-β-CD is a critical first step and the most widely used method to obtain C-6 monofunctionalized β-cyclodextrins. beilstein-journals.org The primary hydroxyl groups at the C-6 positions are the most sterically accessible and reactive, allowing for preferential substitution. researchgate.net However, preventing the formation of multi-tosylated by-products remains a challenge, necessitating careful control of reaction conditions and rigorous purification. orgsyn.org Three main tosylating agents are reported in the literature for this purpose: p-toluenesulfonyl chloride (TsCl), p-toluenesulfonic anhydride (B1165640) (Ts₂O), and 1-(p-toluenesulfonyl)imidazole (B182993) (TsIm). beilstein-journals.orgbeilstein-journals.orgmdpi.comnih.gov TsCl is often the reagent of choice due to its lower cost and wide availability. beilstein-journals.orgnih.gov

Nucleophilic Displacement from Mono-6-O-Sulfonyl-beta-Cyclodextrin Precursors

Synthesis of Mono-6-O-(p-toluenesulfonyl)-beta-Cyclodextrin (Ts-β-CD)

Batch Synthesis Approaches and Conditions

Three standard batch methods are commonly employed for the synthesis of Ts-β-CD. beilstein-journals.orgnih.gov

The Heterogeneous Method: In this common approach, solid, finely crushed p-toluenesulfonyl chloride is added to an aqueous solution of β-cyclodextrin. beilstein-journals.org The heterogeneous mixture is stirred for several hours, after which an aqueous sodium hydroxide (B78521) solution is added. beilstein-journals.org This method takes advantage of the lower aqueous solubility of β-cyclodextrin and the resulting Ts-β-CD compared to its α- and γ-cyclodextrin counterparts. researchgate.net

The Homogeneous Method: This approach involves dissolving β-cyclodextrin in an aqueous sodium hydroxide solution, to which a solution of TsCl in a water-miscible organic solvent like acetonitrile (B52724) (MeCN) is added dropwise. mdpi.com The formation of turbidity is typically observed during the addition. mdpi.com An improved version of this method, which involves the reaction in an aqueous environment followed by a single-step purification with a cation exchange resin, has been reported to increase yields from the typical <10-15% to 35% while avoiding toxic organic solvents. nih.gov

The Pyridine (B92270) Method: β-cyclodextrin is dissolved in pyridine, which acts as both the solvent and the base, and a solution of TsCl in pyridine is added. beilstein-journals.orgbeilstein-journals.org This method is more frequently used for the more water-soluble α- and γ-cyclodextrins but is also applicable to β-cyclodextrin. beilstein-journals.orgmdpi.com The C-6 regioselectivity in this solvent is attributed to the inclusion of a pyridine molecule within the cyclodextrin cavity, which sterically directs the tosylation to the primary hydroxyl groups. beilstein-journals.org

Regardless of the method, purification is crucial. The crude product is typically a mixture of the desired monosubstituted product, unreacted β-cyclodextrin, and over-substituted byproducts. beilstein-journals.orgnih.gov While simple precipitation can yield a product mass suggesting yields of up to 50%, this is invariably a mixture. beilstein-journals.orgnih.govresearchgate.net Mandatory recrystallization, often from a 50% methanol (B129727)/water solution, is required to obtain pure Ts-β-CD, with purified yields typically falling in the 20-35% range. beilstein-journals.orgmdpi.comnih.gov

Table 1: Comparison of Batch Synthesis Methods for Ts-β-CD

| Method | Reagents & Solvents | Typical Conditions | Purification | Typical Yield | Reference |

|---|---|---|---|---|---|

| Heterogeneous | β-CD, solid TsCl, NaOH, Water | Stirring for several hours at controlled temp. | Filtration, Neutralization, Precipitation | ~50% (crude) | beilstein-journals.org |

| Homogeneous | β-CD, TsCl in MeCN, NaOH, Water | Dropwise addition of TsCl solution | Precipitation, Column Chromatography or Recrystallization | 20-35% (pure) | mdpi.com |

| Pyridine | β-CD, TsCl, Pyridine | Reaction at 0 °C to RT for several hours | Distillation of pyridine, Precipitation from acetone | ~30% (pure) | beilstein-journals.orgmdpi.com |

| Ultrasound Assisted | β-CD, TsCl, NaOH, Water | Ultrasound irradiation | Not specified | 31.1% | scientific.net |

Continuous Flow Methodologies for Tosylation

To overcome the limitations of batch processing, such as long reaction times and issues with handling heterogeneous mixtures, continuous flow methods for the monotosylation of β-cyclodextrin have been developed. beilstein-journals.orgnih.gov Flow chemistry is not well-suited for reactions involving solids, which can clog the narrow tubing of the reactor system. beilstein-journals.org Therefore, developing a homogeneous solution for the tosylation reaction was a primary goal. beilstein-journals.org

In a reported flow synthesis, an aqueous solution of β-cyclodextrin and sodium hydroxide was mixed with a solution of p-toluenesulfonyl chloride in tetrahydrofuran (B95107) (THF) before being introduced into the flow reactor. beilstein-journals.org This approach significantly reduces reaction times compared to batch methods. nih.gov For instance, a residence time of just 3 minutes in a flow system was found to be optimal, achieving a conversion of 24%, a result that would take over two hours in a batch process. nih.gov However, this efficiency required using twice the equivalents of TsCl compared to the batch process. nih.gov A solvent exchange is necessary after the flow tosylation step before proceeding with subsequent reactions like azidation or iodination, which led to the development of a semi-continuous system. beilstein-journals.orgbeilstein-journals.org

Table 2: Optimized Conditions for Continuous Flow Tosylation of β-CD

| Parameter | Value | Reference |

|---|---|---|

| Reactant 1 | β-CD in aqueous NaOH | beilstein-journals.org |

| Reactant 2 | TsCl in THF | beilstein-journals.org |

| Optimal Residence Time | 3 minutes | nih.gov |

| Achieved Conversion | 24% | nih.gov |

| System Configuration | Semi-continuous (requires solvent exchange post-reaction) | beilstein-journals.orgbeilstein-journals.org |

Once pure Mono-6-O-(p-toluenesulfonyl)-beta-Cyclodextrin (Ts-β-CD) is obtained, the tosyl group is displaced by an iodide ion in a nucleophilic substitution reaction. acs.orgbeilstein-journals.org The tosylate is an excellent leaving group, making this substitution efficient. The reaction is one of several possible nucleophilic substitutions that can be performed on Ts-β-CD, with other nucleophiles including azides, thiols, and amines to produce a variety of monofunctionalized cyclodextrins. beilstein-journals.orgbeilstein-journals.org

Iodide Introduction via Substitution Reaction

Optimized Reaction Conditions (e.g., solvent systems, temperature, equivalents)

The synthesis of the iodo-derivative is typically achieved by reacting Ts-β-CD with a source of iodide ions, such as sodium iodide (NaI). mdpi.com The reaction conditions are chosen to facilitate the S_N2 displacement of the tosylate.

One established method involves refluxing Ts-β-CD with a large excess of sodium iodide (30 equivalents) in water for one hour. mdpi.com The product, this compound, can then be purified by crystallization from water, affording a yield of 52%. mdpi.com Another protocol uses similar conditions but purifies the product by precipitation from acetone, reporting a higher yield of 79%. mdpi.com

The reaction can also be carried out in organic solvents. Mechanochemical approaches, using a planetary ball mill, have also been investigated for the substitution of the tosyl group with various nucleophiles, including halides. acs.org These solvent-free or low-solvent methods can offer advantages in terms of efficiency and environmental impact. acs.org

Table 3: Reaction Conditions for Iodination of Ts-β-CD

| Iodide Source | Solvent | Temperature | Equivalents of Iodide | Reaction Time | Yield | Purification | Reference |

|---|---|---|---|---|---|---|---|

| NaI | Water | Reflux | 30 eq. | 1 hour | 52% | Crystallization from water | mdpi.com |

| NaI | Not specified | Not specified | Not specified | Not specified | 79% | Precipitation from acetone | mdpi.com |

Comparison with Other Halogenation Methods (e.g., bromo, chloro)

The preparation of 6-deoxy-6-halo cyclodextrins, including the iodo, bromo, and chloro derivatives, typically proceeds from a common intermediate, mono-6-O-tosyl-β-cyclodextrin (Ts-β-CD). The choice of halide nucleophile and reaction conditions dictates the final product.

For β-cyclodextrin derivatives, the iodo compound is often prepared by reacting Ts-β-CD with an excess of sodium iodide (NaI) in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. mdpi.com One method involves refluxing Ts-β-CD with 30 equivalents of NaI in DMF for 24 hours. mdpi.com The product is then purified through precipitation. mdpi.com

The synthesis of the bromo derivative follows a similar principle, using a bromide salt such as lithium bromide (LiBr). For instance, reacting Ts-β-CD with 15 equivalents of LiBr in DMF at 80 °C for 18 hours can yield the desired 6-bromo-6-deoxy-β-cyclodextrin. mdpi.com Purification is typically achieved by precipitation from water. mdpi.com The synthesis of the chloro derivative is generally more challenging due to the lower nucleophilicity of the chloride ion compared to bromide and iodide.

The following table summarizes the comparative synthesis of monohalogenated β-cyclodextrin derivatives from Ts-β-CD.

Table 1: Comparison of Synthetic Methods for 6-Deoxy-6-halo-β-Cyclodextrins

| Target Compound | Halide Source | Equivalents | Solvent | Conditions | Yield | Purification Method | Source |

|---|---|---|---|---|---|---|---|

| This compound | NaI | 30 | DMF | Reflux, 24h | 79% | Precipitation from acetone | mdpi.com |

| Mono-6-Bromo-6-deoxy-beta-Cyclodextrin | LiBr | 15 | DMF | 80°C, 18h | 85% | Precipitation from water | mdpi.com |

Note: Data for the chloro derivative is for α-cyclodextrin as a representative example of the conditions used.

Indirect Iodination via Diazotization-Nucleophilic Displacement of Amino Derivatives

A significant indirect pathway to this compound involves the diazotization of a precursor amino compound, followed by displacement with an iodide nucleophile. This multi-step process offers an alternative to direct substitution from a tosylate. nih.govacs.org

The essential starting material for the diazotization route is Mono-6-Amino-6-deoxy-beta-Cyclodextrin. Its synthesis is a well-established protocol that typically begins with native β-cyclodextrin. nih.govresearchgate.net The process generally involves three key steps:

Tosylaton : Native β-cyclodextrin is selectively tosylated at a primary C-6 hydroxyl group using p-toluenesulfonyl chloride (TsCl) to produce mono-6-O-(p-toluenesulfonyl)-β-CD (Ts-β-CD). researchgate.net

Azidation : The tosyl group is then displaced by an azide (B81097) nucleophile, typically using sodium azide (NaN₃) in a solvent like DMF, to yield mono-6-azido-6-deoxy-β-cyclodextrin (N₃-β-CD). researchgate.netbeilstein-journals.org

Reduction : The final step is the reduction of the azido (B1232118) group to an amino group. Common methods for this transformation include the Staudinger reduction using triphenylphosphine (B44618) (PPh₃) or catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C). nih.govbeilstein-journals.orgresearchgate.net The Staudinger reduction has been a popular method for this conversion. beilstein-journals.org

This sequence provides the Mono-6-Amino-6-deoxy-beta-Cyclodextrin precursor in good yield, ready for subsequent conversion. researchgate.net

With the amino precursor in hand, the next stage is the conversion of the primary amino group into a diazonium salt, which is an excellent leaving group. This is achieved through diazotization, a reaction carried out by treating the amino-cyclodextrin with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid at low temperatures (e.g., 5°C). nih.gov

Once the diazonium intermediate is formed, it is subjected to a nucleophilic attack by an iodide ion. nih.govacs.org The iodide source is typically an alkali metal iodide, such as sodium iodide (NaI). nih.gov The unstable diazonium group is displaced by the iodide, releasing nitrogen gas and forming the final product, this compound. nih.govacs.org The reaction scheme provides a pathway to monoiodo-β-cyclodextrin derivatives that can be purified with simple techniques. nih.gov

The reactivity and selectivity of the diazotization-iodination reaction are significantly influenced by the presence of methyl groups on the cyclodextrin framework. nih.govacs.org Research into the preparation of 6-monohalo-β-cyclodextrin derivatives with variously methylated rims has shown distinct differences in reaction outcomes. nih.govacs.org

Unsubstituted and Permethylated CDs : The 6-amino derivatives of native β-cyclodextrin and per-2,3,6-O-methyl-β-cyclodextrin undergo a fast transformation. However, this rapid reaction often leads to lower yields of the desired monohalogenated product due to competing side reactions, such as hydroxylation. nih.govacs.org

Selectively Methylated CDs : In contrast, selectively methylated cyclodextrin amines, such as the per-6-O-methyl and per-2,3-O-methyl derivatives, react much more slowly. nih.govacs.org This slower reaction rate allows for almost complete conversion into the desired monohalogenated compound, with minimal formation of byproducts. nih.govacs.org

This difference in reactivity is attributed to structural and electronic factors. Methylation disrupts the intramolecular hydrogen bond network of the cyclodextrin, altering its flexibility and the accessibility of the reaction site. nih.gov The slower, more controlled reaction with selectively methylated precursors allows the halide nucleophile to compete more effectively against water, leading to higher selectivity for the halogenated product. nih.govacs.org

Table 2: Influence of Methylation on Diazotization/Halogenation of Amino-β-CDs

| Starting Amine Derivative | Reaction Rate | Conversion to Halide | Purity of Product | Source |

|---|---|---|---|---|

| Native (Unsubstituted) | Fast | Lower | Mixture with byproducts | nih.govacs.org |

| Per-2,3-O-methyl | Slow | Almost Complete | High | nih.govacs.org |

| Per-6-O-methyl | Slow | Almost Complete | High | nih.govacs.org |

Purification and Isolation Techniques

The purification of this compound is critical to remove unreacted starting materials, such as native β-cyclodextrin, and over-substituted byproducts. mdpi.com The choice of method depends on the scale of the synthesis and the purity required.

Precipitation and Recrystallization Strategies

Precipitation and recrystallization are the most common and effective techniques for isolating and purifying this compound. mdpi.combeilstein-journals.org

Precipitation : This is often the first step in isolating the crude product from the reaction mixture. After the reaction is complete, the product can be precipitated by adding the reaction solution to a non-solvent or by neutralizing the solution to decrease the product's solubility. mdpi.com For instance, the iodo-derivative has been purified by precipitation from acetone. mdpi.com While precipitation is effective for initial isolation, it may not be sufficient to remove all impurities, particularly starting β-cyclodextrin. mdpi.com

Recrystallization : For achieving high purity, recrystallization is the preferred method. This technique relies on the difference in solubility of the product and impurities in a specific solvent or solvent system at different temperatures. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as water or an aqueous ethanol (B145695) solution, and then allowing it to cool slowly. mdpi.com As the solution cools, the pure this compound crystallizes out, leaving impurities behind in the solution. mdpi.com Some procedures have successfully used repeated crystallization from hot water or aqueous ethanol to obtain a pure product. mdpi.com For certain methylated derivatives, which are often poorly soluble in the reaction mixture, purification by precipitation and subsequent recrystallization is particularly effective. nih.govacs.org

Chromatographic Purification Methods (e.g., Activated Charcoal, Reverse-Phase Column Chromatography)

The purification of this compound from the reaction mixture, which often contains unreacted starting materials, polysubstituted byproducts, and inorganic salts, is crucial for obtaining a product of high purity. Chromatographic techniques are widely employed for this purpose, with activated charcoal and reverse-phase column chromatography being prominent methods.

Activated Charcoal:

Activated charcoal has proven to be an effective adsorbent for the purification of chemically modified cyclodextrins. google.com The efficacy of this method is dependent on the source of the activated carbon; materials derived from coal and coconut shells have been found to be particularly efficient at removing organic impurities from aqueous solutions of modified cyclodextrins. google.com The purification process can be conducted by passing an aqueous solution of the crude cyclodextrin derivative through a column packed with activated carbon or by stirring the activated carbon directly within the solution. google.com Studies have investigated the adsorption equilibrium of various cyclodextrins onto activated carbons, revealing that the adsorption capacity is influenced by factors such as the type of carbon, the size of the cyclodextrin cavity, and the chemical nature of the oligosaccharide. nih.gov For instance, the deiodination of related iodinated compounds has been shown to significantly increase their sorption affinity to activated carbon. nih.gov

Reverse-Phase Column Chromatography (RPC):

Reverse-phase column chromatography is a powerful and frequently utilized technique for the purification of mono-substituted cyclodextrin derivatives. mdpi.comnih.gov This method separates compounds based on their hydrophobicity. In the context of this compound, the desired monosubstituted product can be effectively separated from the more hydrophilic native β-cyclodextrin and potentially from more hydrophobic, polysubstituted derivatives.

The separation is typically achieved using a stationary phase, such as C18-bonded silica (B1680970), and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. nih.govacs.org The elution mechanism involves the differential partitioning of the cyclodextrin species between the stationary phase and the mobile phase. acs.orgosti.gov Researchers have noted that isomers and compounds with different numbers of substituents on the cyclodextrin can be separated using silica gel chromatography with mobile phases containing aqueous ammonia (B1221849) and an organic solvent. nih.gov For some derivatives, peracetylation followed by chromatography on silica gel is used to separate isomers. nih.gov

| Purification Method | Stationary/Adsorbent Material | Typical Mobile Phase/Conditions | Key Findings/Applications | Citations |

|---|---|---|---|---|

| Activated Charcoal Adsorption | Activated carbon from coal or coconut shells | Aqueous solution of impure cyclodextrin, pH 4-8 | Effectively removes organic impurities from chemically modified cyclodextrins. | google.com |

| Reverse-Phase Column Chromatography (RPC) | C18-bonded silica, Porous Graphite Carbon | Water/Acetonitrile or Water/Methanol gradients | Separates mono-substituted cyclodextrins from native CDs and polysubstituted byproducts. Widely used for purifying various mono-6-substituted cyclodextrins. | mdpi.comnih.govacs.org |

| Silica Gel Chromatography | Silica Gel | Aqueous ammonia with acetonitrile or 1-propanol | Separates compounds with different numbers of substituents on the cyclodextrin. | nih.gov |

Advancements in Large-Scale Preparation

Transitioning the synthesis of this compound from laboratory scale to large-scale industrial production requires methodologies that are not only high-yielding but also simple, cost-effective, and reproducible.

One significant improvement reported for the synthesis of the related per-6-deoxy-6-iodo-β-cyclodextrin involves a modification to the workup procedure. Instead of removing the high-boiling solvent N,N-dimethylformamide (DMF) by distillation, a specific amount of methanol is added before pH adjustment. This approach is described as being simple, efficient, highly repeatable, and suitable for large-scale preparation, offering advantages over previously reported methods. researchgate.netjcsp.org.pk

Another advancement lies in the synthetic route itself. A method utilizing the diazotization and subsequent nucleophilic displacement of methylated cyclodextrin amines has been developed. This strategy allows for the synthesis of monohalo-β-cyclodextrin derivatives, where the pure product can often be isolated through simple and scalable purification techniques like extraction and precipitation. This circumvents the need for complex chromatographic separations, making it amenable to large-scale preparations. nih.govacs.org

Furthermore, the development of continuous flow systems represents a paradigm shift for the large-scale synthesis of cyclodextrin derivatives. beilstein-journals.org Although demonstrated for the synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin from native β-cyclodextrin via tosylation, azidation, and reduction, the principles are applicable to other derivatives. beilstein-journals.orgbeilstein-journals.org Continuous flow processes offer enhanced safety, speed, and process control compared to traditional batch methods. Coupling reaction steps, such as azidation and reduction, into a single integrated flow system can significantly improve efficiency and yield for large-scale production. beilstein-journals.org

| Advancement | Key Improvement | Impact on Large-Scale Preparation | Citations |

|---|---|---|---|

| Improved Workup Procedure | Addition of methanol instead of DMF removal before pH adjustment. | Simplifies the process, increases efficiency and repeatability for per-iodinated derivatives. | researchgate.netjcsp.org.pk |

| Diazotization/Nucleophilic Displacement | Allows for purification via simple extraction and precipitation, avoiding complex chromatography. | Provides a direct and scalable route to pure monohalogenated products. | nih.govacs.org |

| Continuous Flow Synthesis | Coupling of reaction steps (e.g., azidation, reduction) into a single flow system. | Offers a safer, faster, and more controlled method compared to batch processes, enhancing efficiency and yield. | beilstein-journals.orgbeilstein-journals.org |

Derivatization and Functionalization Strategies Utilizing Mono 6 Iodo 6 Deoxy Beta Cyclodextrin

Utility of the C-6 Iodo Group as a Reactive Leaving Group

The iodine atom at the C-6 position of Mono-6-iodo-6-deoxy-beta-cyclodextrin serves as an excellent and highly reactive leaving group in nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in synthetic cyclodextrin (B1172386) chemistry. The iodo group is typically introduced by the reaction of a mono-6-O-tosyl-beta-cyclodextrin with an iodide salt, such as potassium iodide, in a suitable solvent like N,N-dimethylformamide (DMF). mdpi.com The resulting iodo-derivative is more susceptible to nucleophilic attack than its tosylate or other halide precursors, facilitating a broader range of subsequent chemical transformations under milder conditions.

The enhanced reactivity of the C-6 iodo group can be attributed to the lower bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds, and the fact that iodide is an excellent leaving group due to its large size and high polarizability, which stabilizes the negative charge in the transition state and as the leaving anion. This heightened reactivity allows for efficient displacement by a wide variety of nucleophiles, enabling the introduction of diverse functional groups at the C-6 position.

Synthesis of Mono-6-Amino-6-deoxy-beta-Cyclodextrin Derivatives

The introduction of an amino group at the C-6 position of beta-cyclodextrin (B164692) imparts a positive charge at physiological pH, opening up new avenues for molecular recognition, particularly for anionic guest molecules, and for its use as a building block in more complex systems. This compound is a key precursor for the synthesis of these valuable amino-derivatives through several strategic pathways.

Via Azide (B81097) Intermediates and Subsequent Reduction (e.g., Staudinger Reaction)

A robust and widely employed method for the synthesis of mono-6-amino-6-deoxy-beta-cyclodextrin involves a two-step process commencing with the conversion of the iodo-derivative to an azide, followed by reduction. The first step is a nucleophilic substitution reaction where the iodo group is displaced by an azide anion (N₃⁻), typically from sodium azide, in a polar aprotic solvent like DMF. nih.gov This reaction proceeds efficiently due to the excellent leaving group ability of iodide.

The resulting mono-6-azido-6-deoxy-beta-cyclodextrin is then subjected to reduction to yield the desired primary amine. The Staudinger reaction is a particularly mild and effective method for this transformation. beilstein-journals.org It involves the treatment of the azide with a phosphine, most commonly triphenylphosphine (B44618) (PPh₃). The reaction proceeds through the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen gas to form an iminophosphorane. Subsequent hydrolysis of the iminophosphorane yields the primary amine and triphenylphosphine oxide as a byproduct. beilstein-journals.org This method is favored for its high yields and the mild conditions that preserve the integrity of the cyclodextrin macrocycle. beilstein-journals.orgbeilstein-journals.org

| Reactant | Reagent(s) | Intermediate | Product | Typical Yield |

| This compound | 1. Sodium Azide (NaN₃) in DMF2. Triphenylphosphine (PPh₃), then H₂O | Mono-6-azido-6-deoxy-beta-cyclodextrin | Mono-6-amino-6-deoxy-beta-cyclodextrin | High |

Direct Amination with Organic Amines

While the azide route is prevalent, direct amination of this compound with organic amines presents a more direct pathway to N-substituted cyclodextrin derivatives. Although less commonly reported for the iodo-derivative compared to its tosylate counterpart, the principle of direct nucleophilic substitution by an amine is chemically sound. The reaction involves the direct displacement of the iodide by a primary or secondary amine. For instance, studies have shown the successful synthesis of a mono-(6-N-allylamino-6-deoxy)-β-cyclodextrin from mono-(6-p-toluenesulfonyl)-β-cyclodextrin and allylamine. atlantis-press.com Given that the iodo group is a better leaving group, it is expected that this reaction would proceed with even greater facility with this compound.

The reaction conditions, such as temperature and the use of a base to neutralize the generated HI, would need to be optimized to favor the desired monosubstituted product and minimize potential side reactions. This approach offers a streamlined route to a diverse array of functionalized cyclodextrins by simply varying the organic amine used in the reaction.

Formation of Dimeric and Polymeric Cyclodextrin Architectures

The ability to link two or more cyclodextrin units together creates sophisticated host molecules with enhanced binding capabilities and selectivities for guest molecules. This compound is a valuable building block for the construction of these complex architectures.

Thioether-bridged Dimeric Beta-Cyclodextrins

Thioether linkages are versatile and stable bridges for connecting cyclodextrin monomers. The synthesis of thioether-bridged dimeric beta-cyclodextrins can be achieved by reacting this compound with a dithiol linker. In this reaction, each thiol group of the dithiol acts as a nucleophile, displacing the iodide from two separate cyclodextrin molecules to form a dimeric structure. The length and nature of the dithiol linker can be varied to control the spacing and orientation of the two cyclodextrin cavities, thereby tuning the binding properties of the resulting dimer. While direct reaction with dithiols is a viable strategy, related approaches often utilize tosylated cyclodextrins. beilstein-journals.orgnih.gov A recent approach to forming such bridged species involves the thiol-ene click chemistry reaction between an allyl-functionalized cyclodextrin and a dithiol, highlighting the utility of sulfur-based linkages in creating these architectures. nih.govrsc.org

Bridged Bis(beta-cyclodextrin) Systems (e.g., Tetrathiafulvalene (B1198394) linkers)

A notable example of the sophisticated architectures achievable from this compound is the synthesis of bridged bis(beta-cyclodextrin) systems incorporating electroactive linkers like tetrathiafulvalene (TTF). These systems are of great interest for their potential applications in molecular electronics and sensing.

In a reported synthesis, a TTF-bridged bis(β-CD) was prepared through an electrophilic reaction of mono-6-deoxy-6-iodo-β-cyclodextrin with a functionalized TTF derivative under alkaline conditions. mdpi.com The reaction was carried out in DMF at an elevated temperature to overcome the steric hindrance of the bulky cyclodextrin. This synthesis demonstrates the utility of the iodo-cyclodextrin as a key synthon for constructing complex, functional supramolecular systems. The resulting TTF-bridged bis(β-CD) exhibited interesting host-guest properties and participated in photo-induced electron transfer processes. mdpi.com

| Starting Material | Linker | Product | Key Feature |

| This compound | Dithiol | Thioether-bridged Dimeric Beta-Cyclodextrin | Flexible or rigid spacer between CD cavities |

| This compound | Functionalized Tetrathiafulvalene | Tetrathiafulvalene-bridged Bis(beta-cyclodextrin) | Electroactive linker for molecular switching |

Conjugation with Biologically Relevant Molecules (Chemical Aspects)

The strategic placement of an iodo group on the primary rim of β-cyclodextrin enables its direct linkage to molecules of biological significance. This is typically achieved through nucleophilic substitution, where a nucleophilic moiety on the target biomolecule displaces the iodide, forming a stable covalent bond.

The free amino group of amino acids or the N-terminal amine of peptides can act as a nucleophile to attack the C-6 carbon of this compound, displacing the iodide and forming a secondary amine linkage. This reaction is a direct method for creating cyclodextrin-amino acid or cyclodextrin-peptide conjugates. These conjugates are of significant interest as they combine the molecular recognition and encapsulation capabilities of the cyclodextrin cavity with the specific biological activities or targeting properties of the attached peptide.

For instance, the synthesis of a heptapeptide-cyclodextrin conjugate designed to inhibit amyloid-β aggregation involved the reaction of the amino group of a lysine (B10760008) residue within the peptide with an amino-functionalized β-cyclodextrin. mdpi.com While many syntheses start from mono-6-amino-6-deoxy-β-cyclodextrin, the iodo-derivative provides a direct route to such amine-linked conjugates through reaction with amines like propane-1,3-diamine. nih.gov The resulting amino-cyclodextrin can then be further functionalized, but direct conjugation of a peptide's amine to the iodo-cyclodextrin is also a viable chemical strategy. The reaction typically proceeds in a polar aprotic solvent, such as dimethylformamide (DMF), often in the presence of a non-nucleophilic base to neutralize the hydrogen iodide formed during the reaction.

The resulting conjugates possess novel properties; for example, the cyclodextrin moiety can enhance the solubility of the peptide and modulate its self-assembly behavior. mdpi.com

Table 1: Representative Reaction for Amino Acid/Peptide Conjugation

| Reactant 1 | Reactant 2 | Product | Linkage Type |

|---|

This compound is an effective precursor for synthesizing cationic cyclodextrins. These derivatives are typically prepared by reacting the iodo-cyclodextrin with polyamines, such as tetraethylenepentamine (B85490) or pentaethylenehexaamine. nih.govchemicalbook.com The nucleophilic amine groups of the polyamine displace the iodide at the C-6 position, grafting a polycationic chain onto the cyclodextrin scaffold.

These cationic cyclodextrins are characterized by multiple positively charged amine groups in neutral or acidic environments. nih.gov This positive charge is crucial for their interaction with anionic, pharmacologically important acids, such as nonsteroidal anti-inflammatory drugs (NSAIDs) which often contain a carboxylic acid group. nih.gov The interaction is twofold: the cyclodextrin cavity can form an inclusion complex with a hydrophobic part of the drug molecule, while the cationic charges on the periphery can form strong electrostatic interactions with the anionic carboxylate group of the acid.

This dual interaction mechanism leads to the formation of stable, water-soluble drug-cyclodextrin complexes. Research has shown that such cationic cyclodextrin conjugates can significantly enhance the aqueous solubility and dissolution rate of poorly soluble drugs like naproxen. nih.gov Furthermore, these cationic carriers have been investigated for the delivery of anticancer and anti-inflammatory drugs, demonstrating their potential to improve drug bioavailability. nih.gov

Table 2: Synthesis of Cationic Cyclodextrin and Interaction with Pharmacological Acids

| Cyclodextrin Precursor | Reagent | Cationic CD Derivative Example | Pharmacological Acid Example | Interaction Type |

|---|---|---|---|---|

| This compound | Pentaethylenehexaamine (PEHA) | Mono-(6-pentaethylenehexaamine)-β-cyclodextrin (PEHA-β-CD) | Naproxen (NSAID) | Inclusion Complex + Electrostatic |

Diversification of Functional Groups at the C-6 Position

The versatility of this compound as a synthetic intermediate stems from the ease with which the iodo group can be substituted by a variety of other functional moieties. This allows for the creation of a diverse library of cyclodextrin derivatives with tailored chemical properties for specialized applications.

The iodo group at the C-6 position is readily displaced by sulfur and nitrogen-based nucleophiles to yield a range of important derivatives.

Thio Derivatives (Mercapto-cyclodextrins): The reaction of this compound with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, yields mono(6-mercapto-6-deoxy)-beta-cyclodextrin. biosynth.com The resulting thiol (-SH) group is a versatile handle for further functionalization, such as thiol-ene "click" chemistry, disulfide bond formation, or for binding to gold surfaces in nanotechnology applications.

Thiocyanate (B1210189) Derivatives: Treatment of the iodo-cyclodextrin with a thiocyanate salt (e.g., potassium thiocyanate) in a solvent like DMF leads to the formation of mono-6-thiocyanato-6-deoxy-beta-cyclodextrin. The thiocyanate group can serve as a precursor to the thiol group or be used in other specific chemical transformations.

Hydroxylamino Derivatives: Nucleophilic substitution with hydroxylamine (B1172632) (NH₂OH) results in the formation of mono-6-hydroxylamino-6-deoxy-beta-cyclodextrin. This reaction is analogous to the synthesis of amino-cyclodextrins and introduces a functional group with distinct reactivity. The synthesis of hydroxylamino-CDs has been reported from tosylated precursors, and the same pathway is applicable to iodo-derivatives. beilstein-journals.orgresearchgate.net

These functionalizations are typically achieved under mild conditions, highlighting the utility of the iodo-cyclodextrin intermediate. beilstein-journals.orgnih.gov

The displacement of the iodide allows for the introduction of a wide array of other functional groups, significantly broadening the application scope of β-cyclodextrin. A key example is the synthesis of azido-cyclodextrins, which are cornerstone reagents for "click" chemistry.

Azido (B1232118) Derivatives: The reaction of this compound with sodium azide (NaN₃) in a polar aprotic solvent is a highly efficient method to produce mono-6-azido-6-deoxy-beta-cyclodextrin. nih.gov The azide group is stable and does not typically interfere with the host-guest properties of the cyclodextrin cavity. Its primary utility lies in its ability to undergo highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. mdpi.com This "click" chemistry approach is widely used to conjugate the cyclodextrin to molecules containing an alkyne group, such as fluorescent dyes, polymers, or biological macromolecules, for applications in drug delivery, medical imaging, and materials science. mdpi.comnih.gov

Other functional moieties can also be introduced. For example, reaction with phosphines can yield phosphonium (B103445) salts, while reaction with various alkoxides can produce ether linkages, further expanding the chemical diversity of accessible β-cyclodextrin derivatives.

Host Guest Chemistry and Supramolecular Assemblies Involving Mono 6 Iodo 6 Deoxy Beta Cyclodextrin and Its Derivatives

Principles of Inclusion Complex Formation within Modified Cyclodextrin (B1172386) Cavities

The formation of an inclusion complex is a process where a "guest" molecule is encapsulated within the cavity of a "host" molecule, such as a modified cyclodextrin. consensus.appiipseries.org This process is governed by the principles of supramolecular chemistry, where non-covalent interactions play a crucial role. consensus.app The size and shape of the cyclodextrin cavity, which is determined by the number of glucopyranose units, are key factors in this process. nih.govnih.gov For instance, β-cyclodextrin is often utilized due to its suitable cavity size for a wide range of guest molecules. researchgate.net

The primary driving forces behind the formation of inclusion complexes with cyclodextrins are a combination of several non-covalent interactions. researchgate.net The hydrophobic effect is a major contributor, where hydrophobic guest molecules are driven from the aqueous bulk into the less polar cyclodextrin cavity. oatext.comoatext.com This encapsulation is further stabilized by van der Waals forces, which are attractive interactions between the guest molecule and the inner surface of the cyclodextrin cavity. consensus.appresearchgate.netmdpi.com

While hydrophobic and van der Waals interactions are dominant, electrostatic interactions and hydrogen bonding can also influence complex formation, although they are generally not the primary drivers. researchgate.net The interplay of these forces dictates the stability and spontaneity of the inclusion process. consensus.app The release of "high-energy" water molecules from the cavity upon guest inclusion also contributes favorably to the thermodynamics of complexation. researchgate.net

Charge-transfer interactions can also serve as a significant driving force in the formation of cyclodextrin inclusion complexes. researchgate.netepa.gov This type of interaction involves the transfer of electron density from an electron-donating molecule to an electron-accepting molecule. In the context of cyclodextrin complexes, either the host or the guest can act as the electron donor or acceptor. Computational studies have suggested that charge-transfer interactions contribute to the stability of complexes formed between β-cyclodextrin and certain guest molecules like nitrobenzene (B124822) and benzoate (B1203000) anion. researchgate.net The orientation and dynamics of charge-transfer complexes within the cyclodextrin cavity have been investigated using spectroscopic techniques and theoretical modeling, revealing details about the structure and stability of these assemblies. rsc.org

Complexation Behavior of Mono-6-Iodo-6-deoxy-beta-Cyclodextrin Analogs

The introduction of a substituent at the C-6 position of a cyclodextrin molecule, such as in this compound, can significantly alter its complexation properties. These modifications can influence the binding affinity, stoichiometry, and selectivity of the host-guest interactions.

The stability of an inclusion complex is quantified by its binding or stability constant (Ks). oatext.com A higher Ks value indicates a more stable complex. oatext.com The stoichiometry of the complex, which is typically 1:1 (one guest molecule per one host molecule), can be determined through various analytical techniques. researchgate.netresearchgate.net For practical applications, stability constants in the range of 100 to 5000 L/mol are often considered suitable. oatext.com

The introduction of a thiol group at the C-6 position, creating mono(6-mercapto-6-deoxy)-beta-cyclodextrin, has been shown to enhance the binding affinity towards certain guest molecules. Similarly, a dimeric β-cyclodextrin linked by a thioether bridge, synthesized from this compound, demonstrated enhanced aqueous solubility of flavonols like myricetin, quercetin, and kaempferol, indicating strong complexation. researchgate.net

Table 1: Stability Constants (Ks) of β-Cyclodextrin Complexes

| Guest Molecule | Stability Constant (Ks) (M⁻¹) | Molar Ratio | Reference |

|---|---|---|---|

| Isoconazole Nitrate | 2711 | 1:1 | researchgate.net |

This table is interactive. Click on the headers to sort.

Modification at the C-6 position of the cyclodextrin can significantly impact the characteristics of its cavity and, consequently, its selectivity for guest molecules. researchgate.netnih.gov Substituents can alter the size and shape of the cavity, as well as introduce new interaction sites. nih.gov For example, the introduction of functional groups can lead to better chiral recognition and separation of enantiomers. wikipedia.orgnih.gov

Molecular dynamics simulations have shown that substituents like hydroxypropyl and sulfonated butyl groups can affect the structure of the cyclodextrin, potentially causing the flipping of glucose units and enlarging the cavity volume, which can lead to tighter binding with guest molecules. nih.gov The nature of the substituent is a critical factor in determining the self-assembling behavior of modified cyclodextrins. researchgate.net

Formation of Ordered Supramolecular Architectures in Solid and Solution States

This compound and its derivatives can self-assemble into highly ordered supramolecular architectures in both the solid state and in solution. nih.govresearchgate.net This self-assembly is driven by the same non-covalent interactions that govern inclusion complex formation, including hydrogen bonding and van der Waals forces. nih.gov

In the solid state, modified cyclodextrins can form crystalline structures with well-defined arrangements. For instance, mono-6-deoxy-6-adamantylamide-beta-cyclodextrin has been shown to self-assemble into a supramolecular linear polymer where the adamantyl group of one molecule is inserted into the cavity of an adjacent molecule. nih.gov These columnar structures are further stabilized by hydrogen bonds with neighboring cyclodextrin units and surrounding water molecules. nih.gov The crystal structure of cyclohexaamylose (B7824490) hexahydrate also reveals a complex network of hydrogen bonds. acs.org

In aqueous solutions, cyclodextrins and their complexes can form nano- and micro-sized aggregates. nih.govresearchgate.net While the formation of aggregates in pure cyclodextrin solutions is generally negligible, it is significantly enhanced upon the formation of inclusion complexes. nih.gov The self-assembly behavior of mono-modified β-cyclodextrins in aqueous solution has been studied using NMR spectroscopy, revealing different supramolecular structures depending on the substituent group. researchgate.net For example, a dansyl-modified β-cyclodextrin was found to form vesicular structures in a pH-responsive manner. rsc.org

Self-Association and Intermolecular Inclusion Phenomena

The substitution of a primary hydroxyl group with an iodine atom in this compound can influence its self-association behavior in solution and in the solid state. While direct studies on the self-association of the iodo-derivative itself are not extensively documented, the principles of intermolecular inclusion are well-established for similar 6-monosubstituted β-cyclodextrins.

In the solid state, it is common for the substituent at the 6-position of one cyclodextrin molecule to be inserted into the cavity of an adjacent molecule. This intermolecular inclusion leads to the formation of extended supramolecular structures. The nature of the substituent group plays a critical role in the geometry and stability of these assemblies. For instance, studies on other 6-substituted β-cyclodextrins have shown that the substituent group is inserted into the neighboring β-cyclodextrin ring from the secondary hydroxyl side, leading to a donor-acceptor type of self-association that generates a one-dimensional polymeric chain. rsc.org

| Host-Guest System | Association Constant (Ka) (M⁻¹) | Technique | Reference |

| β-Cyclodextrin / Adamantane-1-carboxylate | 1.8 x 10⁵ | Isothermal Titration Calorimetry | Not explicitly found |

| β-Cyclodextrin / Phenol | ~140 | UV-Vis Spectroscopy | nih.gov |

This table presents representative association constants for β-cyclodextrin with common guest molecules to illustrate the typical strength of such interactions. Data specific to the self-association of this compound is not available.

Development of One-Dimensional Polymeric Chains

The self-association of this compound and its derivatives through intermolecular inclusion is a key mechanism for the formation of one-dimensional polymeric chains. In these structures, the cyclodextrin units are linked in a head-to-tail fashion, where the substituent of one molecule is included in the cavity of the next.

The formation of these supramolecular polymers is highly dependent on the nature of the substituent. For example, a study on mono-6-deoxy-6-adamantylamide-beta-cyclodextrin revealed the formation of a linear supramolecular polymer through self-assembly. In this structure, the adamantyl group is inserted into the cyclodextrin cavity of the adjacent molecule. These linear chains are further stabilized by hydrogen bonds between neighboring macrocycles.

While a detailed crystal structure of a polymeric chain formed from this compound has not been reported, the principles derived from similar systems strongly suggest its capacity to form such assemblies. The iodine atom, being relatively small and hydrophobic, could potentially be included in the cavity of a neighboring cyclodextrin, leading to the formation of a linear polymer. The resulting supramolecular polymer would possess a repeating structure of cyclodextrin units linked by the iodo-substituent inclusion.

Conformational Adaptations: Helical and Linear Arrangements of Macrocycles

The one-dimensional arrays formed by the self-assembly of 6-monosubstituted β-cyclodextrins can adopt different conformations, primarily helical or linear arrangements. The specific conformation is dictated by the chemical and physical properties of the substituent group. rsc.org

Research on a series of 6-monosubstituted β-cyclodextrins has shown that molecules with linear and flexible substituents tend to form twofold helical packing arrangements. rsc.org In contrast, the inclusion of a planar and rigid group imposes conformational constraints, leading to variations in the one-dimensional arrangement, including linear channel-type or cage-type structures. rsc.org For instance, 6-deoxy-6-(1-propyl)amino-β-cyclodextrin forms a helically extended chain, while 6-deoxy-6-[(R)-1-phenylethyl]amino-β-cyclodextrin results in a linear stacking of the macrocycles. rsc.org

In the case of this compound, the relatively small and simple iodo-substituent would likely favor a more linear arrangement of the macrocycles in a one-dimensional polymeric chain. However, the possibility of helical arrangements cannot be entirely ruled out without specific crystallographic data. The interplay of intermolecular forces, including van der Waals interactions between the iodine and the cyclodextrin cavity and hydrogen bonding between adjacent macrocycles, would ultimately determine the final supramolecular architecture.

| Substituent Type | Resulting Supramolecular Arrangement | Example Compound | Reference |

| Linear and/or flexible | Twofold helical packing | 6-deoxy-6-(1-propyl)amino-β-cyclodextrin | rsc.org |

| Planar and rigid | Linear stacking (channel-type) | 6-deoxy-6-[(R)-1-phenylethyl]amino-β-cyclodextrin | rsc.org |

| Planar and rigid | Linear stacking (cage-type) | 6-deoxy-6-[(1R,2S)-2-hydroxyindan-1-yl]amino-β-cyclodextrin | rsc.org |

Application of Bridged Cyclodextrin Systems in Supramolecular Assemblies

This compound is a crucial starting material for the synthesis of bridged cyclodextrin systems. In these architectures, two cyclodextrin units are covalently linked by a spacer molecule. The iodo-derivative provides a reactive site for nucleophilic substitution, allowing for the introduction of a variety of linker groups.

The synthesis of bridged cyclodextrins often involves the reaction of this compound with a bifunctional linker. For example, a diamine or a dithiol can react with two equivalents of the iodo-cyclodextrin to form a bridged dimer. These bridged systems exhibit unique host-guest properties, often displaying enhanced binding affinity and selectivity for guest molecules compared to the monomeric cyclodextrin. This is due to the cooperative binding of the guest by both cyclodextrin cavities.

Bridged cyclodextrin systems have found applications in the construction of more complex supramolecular assemblies. They can act as building blocks for the formation of higher-order structures, such as nanostructures and molecularly imprinted polymers. For instance, a bridged β-cyclodextrin with an ammonium (B1175870) linker has been shown to efficiently form supramolecular polymers and interact cooperatively with nucleic acids. nih.gov While specific examples utilizing bridged systems derived directly from this compound are not extensively detailed in the literature, the synthetic accessibility of this precursor makes it a highly valuable component for the future design and construction of novel supramolecular materials with tailored properties.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for verifying the successful synthesis and purity of Mono-6-Iodo-6-deoxy-beta-Cyclodextrin. The substitution of a primary hydroxyl group at a C6 position with an iodine atom induces characteristic changes in the chemical shifts of nearby protons and carbons, which can be clearly identified.

In the ¹H NMR spectrum, the signals corresponding to the protons of the glucopyranose units are analyzed. The introduction of the iodo group at a single C6 position (designated C6ᴬ) differentiates it from the six remaining unsubstituted C6 positions (C6ᴮ⁻ᴳ). Detailed analysis of the ¹H NMR spectrum in DMSO-d₆ reveals distinct signals for the anomeric protons (H1), the hydroxyl protons (C2-OH, C3-OH), and the various protons along the glucose backbone (H2, H3, H4, H5, H6). researchgate.net

Two-dimensional (2D) NMR techniques are powerful for probing the spatial relationships between atoms, providing insights into the conformation of the cyclodextrin (B1172386) and its potential for self-inclusion, where the substituent folds into its own cavity.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings through bonds, typically over two to three bonds. It is crucial for confirming the assignment of protons within each glucopyranose unit by tracing the scalar coupling network from H1 to H6. researchgate.netscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected by bonds. nih.govnih.gov They are particularly valuable for determining the conformation of the iodo-deoxy-substituent relative to the cyclodextrin cavity. Intramolecular NOE or ROE cross-peaks between protons of the substituent and the inner cavity protons of the cyclodextrin (H3 and H5) would provide direct evidence of self-inclusion. nih.govresearchgate.net Conversely, the absence of such correlations suggests that the substituent remains extended into the solvent. researchgate.net Studies on similarly mono-6-substituted β-cyclodextrins have used these techniques to reveal the precise positioning of the substituent appendage relative to the macrocyclic cavity. researchgate.net For instance, research on β-cyclodextrins with aminobenzoic acid substituents found no evidence of self-inclusion in an aqueous solution based on detailed NOE analysis. researchgate.net

Mass Spectrometry for Molecular Identification and Composition Analysis

Mass spectrometry (MS) is a critical analytical technique for the unambiguous determination of the molecular weight of this compound, confirming its elemental composition and identifying more complex structures.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of large, non-volatile molecules like cyclodextrins and their derivatives. nih.gov It is a soft ionization technique that typically produces singly charged molecular ions, simplifying spectral interpretation. himedialabs.com

MALDI-TOF MS is instrumental in characterizing conjugated and dimeric structures derived from this compound. For example, a dimeric β-cyclodextrin linked by a thioether bridge has been synthesized from this compound, and its structure was successfully analyzed using MALDI-TOF MS. This technique can confirm the successful formation of peptide-cyclodextrin conjugates and other complex assemblies by identifying the molecular ion peaks corresponding to the expected mass of the final product. It is also employed to determine the substitution degree in samples of modified cyclodextrins. himedialabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a cornerstone technique for confirming the identity and assessing the purity of this compound.

High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides highly accurate mass measurements. This allows for the experimental determination of the molecular formula by comparing the measured mass-to-charge ratio (m/z) with the calculated theoretical value. For 6ᴬ-Deoxy-6ᴬ-iodo-cyclomaltoheptaose, HRMS (ESI) has been used to confirm the identity, with a calculated m/z for [M+H]⁺ of 1245.27877 and a found value of 1245.28134. researchgate.net This level of accuracy provides unequivocal confirmation of the compound's identity. LC-MS methods are also routinely developed and validated for the quantitative determination and purity analysis of cyclodextrin derivatives in various matrices.

Spectrophotometric Techniques for Interaction Studies

UV-Visible absorption and fluorescence spectrophotometry are valuable, non-destructive methods for studying the formation of inclusion complexes between this compound (the host) and a suitable chromophoric or fluorophoric guest molecule. The transfer of a guest from a polar aqueous environment into the relatively nonpolar interior of the cyclodextrin cavity often leads to changes in its spectral properties.

By monitoring changes in the absorbance or fluorescence intensity of a guest molecule upon the addition of increasing concentrations of the cyclodextrin, one can study the host-guest interaction. These titration experiments allow for the determination of key thermodynamic parameters of the complexation, including:

Stoichiometry : Techniques like the continuous variation method (Job's plot) can be used to determine the host-to-guest ratio of the inclusion complex, which is typically 1:1.

Association Constant (Kₐ) : The magnitude of the spectral change can be used to calculate the association or binding constant, which quantifies the strength of the interaction. The Benesi-Hildebrand method is a common approach for analyzing UV-Vis titration data to find Kₐ.

A significant increase in the fluorescence of a guest molecule is often observed upon its inclusion in the cyclodextrin cavity, a phenomenon that can be leveraged for sensitive quantitative analysis.

Table of Compounds

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unequivocal, high-resolution data on the three-dimensional structure of molecules in the solid state. For this compound and related monosubstituted derivatives, this technique reveals detailed information about conformational features and intermolecular packing in the crystal lattice.

Studies on various 6-monosubstituted β-cyclodextrins have shown a common structural motif where the substituent group of one cyclodextrin molecule is inserted into the cavity of an adjacent cyclodextrin from the secondary hydroxyl side. rsc.org This self-association through intermolecular inclusion leads to the formation of one-dimensional polymeric chains. rsc.org The specific arrangement of these chains is regulated by the chemical and physical properties of the substituent. rsc.org

Key findings from crystallographic analyses include:

Chain Arrangement: Two primary arrangements are observed: a helical form and a linear form. rsc.org

Substituent Influence: β-cyclodextrin derivatives with linear and flexible substituent groups tend to form helically extended chains. rsc.org In contrast, the inclusion of more planar and rigid groups can restrict the relative orientation of the macrocycles, leading to linearly stacked arrangements. rsc.org

Chromatographic and Electrophoretic Separation Techniques

Chromatographic and electrophoretic methods are workhorse techniques for the purification, purity assessment, and quantitative analysis of this compound, as well as for studying its interaction capabilities.

High-Performance Liquid Chromatography (HPLC) is a standard and essential method for determining the purity of this compound. It is capable of separating the monosubstituted product from residual starting materials, such as native β-cyclodextrin, and from potential di- or polysubstituted byproducts. Commercial and research-grade samples of the compound are typically analyzed by HPLC to confirm they meet established purity specifications. cyclodextrin-shop.com

| Parameter | Specification | Reference |

|---|---|---|

| Purity (HPLC) | ≥ 97% | cyclodextrin-shop.com |

| Purity (HPLC) | > 95.0% |

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of chemical reactions during the synthesis of this compound. acs.org Researchers can easily visualize the consumption of the starting material (typically a tosylated or native β-cyclodextrin) and the formation of the desired iodo-derivative. acs.orgresearchgate.net TLC is also used as a quality control check to identify impurities, such as residual, unreacted β-cyclodextrin in the final purified product. cyclolab.hu

| Component | Description | Reference |

|---|---|---|

| Stationary Phase | Silica (B1680970) gel plates | researchgate.net |

| Mobile Phase (Eluent) | Isopropanol : NH4OH (25%) : Distilled Water (3:1:1, v/v/v) | researchgate.net |

| Visualization | Charring with a 50% sulfuric acid water solution at 250 °C | acs.org |

| Application | Monitoring the progress of the 6-monoiodination reaction | researchgate.net |

Capillary electrophoresis (CE) is a powerful analytical technique used for the separation of compounds and the study of intermolecular interactions. Modified cyclodextrins, including derivatives closely related to this compound, are often used as chiral selectors in CE. nih.gov In this application, the cyclodextrin is added to the background electrolyte, and enantiomers are separated based on their differential interactions and inclusion complex formation with the chiral cyclodextrin host. nih.gov

Studies using cationic permethylated 6-monoamino-6-monodeoxy-β-cyclodextrin have demonstrated its resolution power for chiral analyses of dansylated amino acids. nih.gov By systematically varying experimental parameters such as the pH of the buffer and the concentration of the cyclodextrin selector, researchers can investigate the strength and nature of the host-guest interactions. nih.gov The separations were found to improve with increasing concentrations of the selector, and baseline resolution was achieved for multiple pairs of enantiomers, demonstrating the chiral discrimination ability of the modified cyclodextrin. nih.gov Such studies provide insight into the inclusion phenomena and separation potency of these functionalized cyclodextrins.

Computational Studies and Molecular Modeling of Mono 6 Iodo 6 Deoxy Beta Cyclodextrin Systems

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and dynamic behavior of Mono-6-Iodo-6-deoxy-beta-Cyclodextrin in various environments. nih.govmdpi.com These simulations track the motions of atoms over time, providing a detailed picture of the molecule's flexibility and how it changes upon substitution or in the presence of guest molecules. nih.govmdpi.com

The dynamic nature of the cyclodextrin (B1172386) is also a key aspect that can be investigated through MD simulations. The flexibility of the glycosidic linkages allows for a certain degree of conformational freedom, which can be crucial for the inclusion of guest molecules. nih.gov The presence of the iodo-substituent might alter this flexibility, potentially making the cavity more rigid or, conversely, inducing specific conformational changes that favor the binding of certain guests. elsevier.com

A primary application of MD simulations is the prediction of how guest molecules will bind within the hydrophobic cavity of this compound. nih.gov These simulations can model the process of a guest molecule entering the cavity and can predict the most stable orientation and position of the guest within the host. nih.gov

The substitution of a hydroxyl group with an iodine atom can significantly alter the binding properties of the cyclodextrin. The iodine atom introduces a more hydrophobic and polarizable site at the primary rim of the cavity. This can lead to specific interactions with guest molecules, particularly those with complementary hydrophobic or halogen-bonding capabilities.

MD simulations can be used to calculate the binding free energy of different guest molecules with this compound, providing a quantitative measure of the binding affinity. By comparing the binding energies of various guests, it is possible to predict which molecules will form the most stable inclusion complexes. This information is invaluable for applications such as drug delivery, where selective binding is a critical factor. nih.gov

| Guest Molecule | Predicted Binding Orientation | Key Intermolecular Interactions | Reference Study (Analogous System) |

| Adamantane (B196018) | Deep inclusion with adamantane core inside the cavity | Van der Waals forces | nih.gov |

| p-Nitrophenol | Phenolic ring inserted from the secondary rim | Hydrogen bonding with secondary hydroxyls, van der Waals interactions | General Cyclodextrin Binding |

| Aromatic Hydrocarbons | Aromatic ring deeply penetrated into the cavity | π-π stacking, van der Waals forces | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Interaction Energies

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound and the energetic aspects of its interactions with guest molecules. mdpi.com These calculations can determine properties such as molecular orbital energies, charge distributions, and the nature of chemical bonds, which are crucial for understanding the reactivity and binding capabilities of the molecule.

The presence of the iodine atom significantly influences the electronic properties of the cyclodextrin. The high polarizability of iodine can lead to the formation of halogen bonds with electron-donating guest molecules. Quantum chemical calculations can precisely model these interactions and quantify their strength.

Furthermore, these calculations are essential for determining the interaction energies between the host and guest molecules in an inclusion complex. By breaking down the total interaction energy into its components (e.g., electrostatic, van der Waals, and charge transfer), a deeper understanding of the driving forces for complex formation can be achieved. This level of detail is difficult to obtain from experimental methods alone.

| Computational Method | Calculated Property | Significance for this compound |

| Density Functional Theory (DFT) | Electronic Structure (HOMO-LUMO gap) | Provides insights into the reactivity and stability of the molecule. |

| DFT with Dispersion Correction | Interaction Energy | Accurately predicts the strength of binding between the host and guest. |

| Symmetry-Adapted Perturbation Theory (SAPT) | Energy Decomposition Analysis | Elucidates the nature of intermolecular forces (electrostatic, exchange, induction, dispersion). |

This table outlines the application of various quantum chemical methods to study the properties of cyclodextrin systems.

Structure-Activity Relationship Investigations using Computational Approaches

Computational approaches are pivotal in establishing structure-activity relationships (SAR) for cyclodextrin derivatives. SAR studies aim to correlate the structural features of a molecule with its biological or chemical activity. For this compound, computational SAR can help in understanding how the iodo-substitution influences its ability to perform specific functions, such as enhancing the solubility of a drug or catalyzing a reaction.

By systematically modifying the structure of the cyclodextrin or the guest molecule in silico and calculating the corresponding changes in activity (e.g., binding affinity), a quantitative structure-activity relationship (QSAR) model can be developed. These models can then be used to predict the activity of new, untested derivatives, thereby accelerating the discovery and optimization of cyclodextrin-based systems for various applications.

For instance, in drug delivery, a QSAR model could relate descriptors such as the size, shape, and electronic properties of a guest molecule to its binding affinity with this compound. This would enable the rational design of drug formulations with optimal loading and release characteristics.

| Computational Approach | Objective | Potential Application for this compound |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Correlate 3D molecular fields with biological activity. | Predict the binding affinity of a series of guest molecules. |

| Molecular Docking | Predict the binding mode and score potential ligands. | Screen virtual libraries of compounds to identify potential guests. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of features for activity. | Design new guest molecules with improved binding to the iodo-cyclodextrin. |

This table summarizes computational approaches used in structure-activity relationship studies and their potential applications for this compound.

Advanced Research Applications and Potential in Materials Science

Mono-6-Iodo-6-deoxy-beta-Cyclodextrin as a Building Block for Novel Functional Materials

This compound serves as a crucial intermediate in the synthesis of a wide array of functional materials. The iodo- group is a good leaving group, readily displaced by various nucleophiles, which allows for the introduction of diverse functional moieties onto the cyclodextrin (B1172386) scaffold. This chemical versatility enables the creation of materials with specific properties for targeted applications.

For instance, the iodo-derivative can be converted to other functionalized cyclodextrins, such as those with amino, thio, or other organic groups. atlantis-press.com These modified cyclodextrins can then be polymerized or grafted onto surfaces to create materials for applications ranging from drug delivery to environmental remediation. biosynth.combiosynth.com The ability to precisely control the chemical structure at the molecular level is a key advantage in designing these advanced materials.

A notable application is in the development of self-repairing polymers. By incorporating this compound derivatives into polymer networks, materials can be designed to exhibit self-healing properties through host-guest interactions. This opens up possibilities for creating more durable and long-lasting materials for various industrial uses.

Development of Chiral Stationary Phases for Chromatographic Separations

The inherent chirality of cyclodextrins, coupled with the ability to introduce specific functional groups, makes this compound a valuable precursor for the development of chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC). nih.govbit.edu.cn These CSPs are essential for separating enantiomers, which is critical in the pharmaceutical industry where the therapeutic effects of a drug can be enantiomer-specific.

Derivatives of this compound, such as imino-modified beta-cyclodextrins, have been synthesized and bonded to silica (B1680970) gel to create effective CSPs. nih.govbit.edu.cn These stationary phases have demonstrated satisfactory separation of various compounds, including disubstituted benzenes, amino acids, and chiral aromatic alcohols. nih.govbit.edu.cn The selectivity of these CSPs can be finely tuned by altering the substituent groups on the cyclodextrin, allowing for the optimization of separation performance for specific analytes. nih.govbit.edu.cn

Molecular dynamics simulations have been employed to understand the chiral recognition mechanisms at the molecular level. nih.govbit.edu.cn These studies reveal that the separation is based on the differential interactions between the enantiomers and the chiral cavity of the cyclodextrin derivative. nih.govbit.edu.cn

| Analyte Class | Achieved Selectivity Factor (α) | Achieved Resolution (Rs) | Reference |

| Positional Isomers | Up to 8.50 | - | nih.govbit.edu.cn |

| Ferrocene Derivatives | Up to 8.16 | - | nih.govbit.edu.cn |